molecular formula C18H12N2O4 B2550696 methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate CAS No. 1325305-54-1

methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B2550696
CAS No.: 1325305-54-1
M. Wt: 320.304
InChI Key: GRWIGBMVXACTSR-UHFFFAOYSA-N
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Description

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a chromenone (coumarin) moiety with an imidazo[1,2-a]pyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromenone Moiety: This step involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions to form the chromenone core.

    Construction of the Imidazo[1,2-a]pyridine Scaffold: The imidazo[1,2-a]pyridine ring is typically constructed via a condensation reaction between 2-aminopyridine and α-bromo ketones.

    Coupling Reaction: The final step involves coupling the chromenone moiety with the imidazo[1,2-a]pyridine scaffold through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydroimidazo derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the chromenone and imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenone moiety can yield quinone derivatives, while reduction of the imidazo[1,2-a]pyridine ring can produce dihydroimidazo compounds.

Scientific Research Applications

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrimidine-8-carboxylate
  • Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyrazine-8-carboxylate

Uniqueness

Methyl 2-(2-oxo-2H-chromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate is unique due to its specific combination of the chromenone and imidazo[1,2-a]pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(2-oxochromen-3-yl)imidazo[1,2-a]pyridine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c1-23-17(21)12-6-4-8-20-10-14(19-16(12)20)13-9-11-5-2-3-7-15(11)24-18(13)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWIGBMVXACTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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